3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl-
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Overview
Description
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- is a heterocyclic compound that belongs to the class of naphthoimidazoles
Preparation Methods
The synthesis of 3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-bromobenzaldehyde and benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the imidazole ring .
Chemical Reactions Analysis
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing cytotoxic activity against various cancer cell lines.
Fluorescent Probes: The compound exhibits fluorescence properties, making it useful as a fluorescent probe in biological imaging.
Material Science: Its unique structural properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3H-Naphth[1,2-d]imidazole, 2-(4-bromophenyl)-3-phenyl- can be compared with other naphthoimidazole derivatives, such as:
3H-Naphth[1,2-d]imidazole, 3-(p-nitroanilino)-2-(p-nitrophenyl)-: This compound also exhibits biological activity but differs in its substituents, leading to variations in its chemical and biological properties.
2-Substituted Naphth[1,2-d]imidazoles: These compounds have different substituents at the carbon C2 position, affecting their optical and electronic properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-phenylbenzo[e]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2/c24-18-13-10-17(11-14-18)23-25-22-20-9-5-4-6-16(20)12-15-21(22)26(23)19-7-2-1-3-8-19/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZNVLXKGCRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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